![molecular formula C32H28BrN3O3S2 B2760436 2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone CAS No. 681274-60-2](/img/structure/B2760436.png)
2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone is a useful research compound. Its molecular formula is C32H28BrN3O3S2 and its molecular weight is 646.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antituberculosis Activity
A series of heteroarylthioquinoline derivatives, closely related to the requested compound, have demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv. Among these, compounds with similar structures have shown high activity with minimal inhibitory concentrations (MIC) of 3.2 and 3.5 μM, respectively, against this tuberculosis strain. These findings suggest potential therapeutic applications in antituberculosis drug development (Selvam Chitra et al., 2011).
Antioxidant and Biological Activity
Research has been conducted on sulfur- and nitrogen-containing derivatives of thiourea and acetophenone, which are structurally related to the specified compound. These studies have revealed notable biological activities, including significant antioxidant effects, membrane stabilization, and potential utility in drug development. Specifically, certain derivatives have shown a substantial impact on the functioning of biological membranes and mitochondrial membrane potential, indicating their potential as novel therapeutic agents (Vagif Farzaliyev et al., 2020).
Cytotoxicity Studies
Compounds related to the chemical , especially those involving thiazole, thiophene, and thienopyrimidine derivatives, have been synthesized and tested for potential cytotoxicity. Such studies are crucial in determining the suitability of these compounds for therapeutic applications, particularly in the context of cancer treatment. The cytotoxic effects against specific cell lines have been evaluated, providing insights into their potential use as anticancer agents (S. Hessien et al., 2009).
Antimicrobial Evaluation
Derivatives of pyrazolinyl bromophenylthiazoles, which are structurally similar to the specified compound, have been synthesized and evaluated for their antimicrobial properties. Such studies typically involve screening the compounds against various bacterial and fungal strains to assess their effectiveness as antimicrobial agents. This research provides a foundation for the development of new drugs with potential applications in treating infections (F. Hawaiz, 2018).
Properties
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28BrN3O3S2/c1-38-28-10-5-8-24(32(28)39-2)27-17-25(29-11-6-16-40-29)34-36(27)31(37)20-41-30-19-35(26-9-4-3-7-23(26)30)18-21-12-14-22(33)15-13-21/h3-16,19,27H,17-18,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGZBTVCWGJWGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
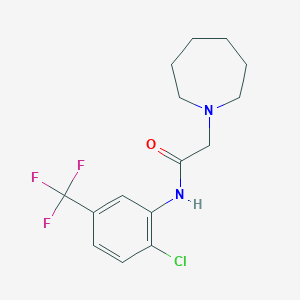
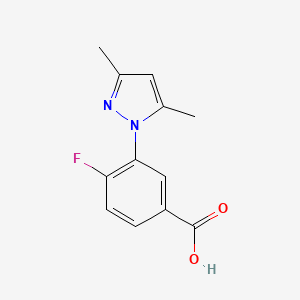
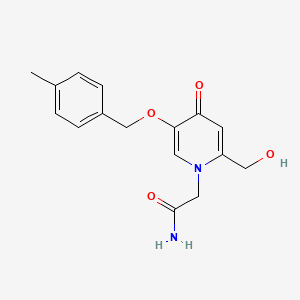
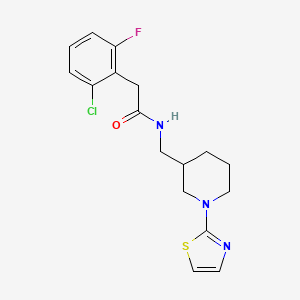
![(3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B2760361.png)

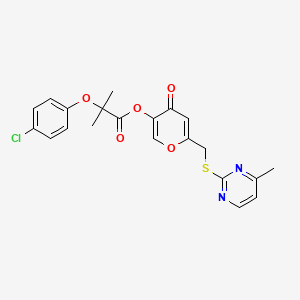
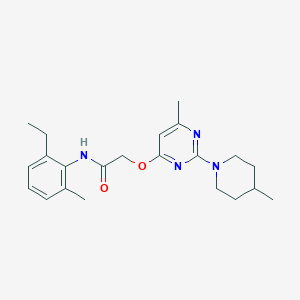

![5-Bromo-2-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2760368.png)
![2-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2760369.png)
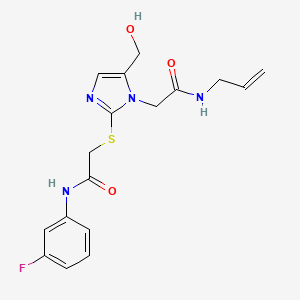
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2760375.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine](/img/structure/B2760376.png)
